4'-Methylliquiritigenin

Beschreibung

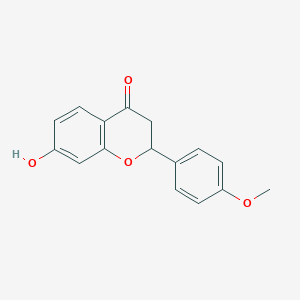

4'-Methylliquiritigenin is a flavanone derivative characterized by a methyl group substitution at the 4' position of the flavanone backbone. It is often found as a glycoside, such as this compound 7-rhamnoside (C₂₂H₂₄O₈, MW 416.15 g/mol) or this compound 7-glucoside (C₂₁H₂₂O₉, exact MW varies) . This compound has been identified in plants like Phyllanthus emblica (Indian gooseberry), where it contributes to antioxidant and anti-aging activities . Its structure differentiates it from the parent compound liquiritigenin (CAS 578-86-9), which lacks the 4'-methyl group and is instead hydroxylated at the 4' position .

Eigenschaften

CAS-Nummer |

108837-20-3 |

|---|---|

Molekularformel |

C16H14O4 |

Molekulargewicht |

270.28 g/mol |

IUPAC-Name |

7-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-8,15,17H,9H2,1H3 |

InChI-Schlüssel |

NHMVADLYFAEQHW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4'-Methylliquiritigenin beinhaltet typischerweise die Verwendung von Ausgangsmaterialien wie 4-Methoxybenzaldehyd und 2,4,6-Trihydroxyacetophenon. Die Reaktion wird unter basischen Bedingungen durchgeführt, wobei oft Natriumhydroxid als Katalysator verwendet wird. Die Reaktion verläuft über eine Aldol-Kondensation, gefolgt von einer Cyclisierung, um die Flavonoidstruktur zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann die Extraktion aus pflanzlichen Quellen oder die chemische Synthese umfassen. Extraktionsmethoden umfassen die Lösungsmittelextraktion und chromatographische Verfahren, um die Verbindung aus pflanzlichen Materialien zu isolieren. Die chemische Synthese hingegen ermöglicht eine großtechnische Produktion und beinhaltet die Verwendung von leicht verfügbaren Ausgangsmaterialien und optimierten Reaktionsbedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4'-Methylliquiritigenin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Alkoholgruppe umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter sauren oder basischen Bedingungen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Alkohole und substituierte Flavonoidverbindungen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

4'-Methylliquiritigenin has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. In vivo studies have shown significant tumor growth inhibition in xenograft models.

- Study Findings : In a study involving breast cancer models, treatment with this compound resulted in a significant increase in apoptotic cells, with minimal cytotoxic effects on normal cells. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

1.2 Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

- Study Findings : In animal models of induced arthritis, this compound significantly reduced paw swelling and inflammation markers, suggesting its effectiveness in managing inflammatory responses .

1.3 Antioxidant Activity

This compound demonstrates strong antioxidant activity, which can help mitigate oxidative stress-related diseases.

- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thus protecting cells from oxidative damage .

Agricultural Applications

2.1 Plant Growth Promotion

Research has indicated that this compound can enhance plant growth and resistance to pathogens.

- Case Study : A study demonstrated that treating wheat plants with this compound improved their resistance to Fusarium graminearum infections, leading to better overall health and yield .

Food Science Applications

3.1 Food Preservation

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products.

- Application : Its incorporation into food formulations may extend shelf life by preventing oxidative spoilage and maintaining nutritional quality .

Data Table: Summary of Key Findings on this compound

Wirkmechanismus

The mechanism of action of 4’-Methylliquiritigenin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antimicrobial Activity: 4’-Methylliquiritigenin disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Features and Glycosylation Patterns

The table below highlights key structural differences, sources, and bioactivities of 4'-Methylliquiritigenin and related flavanones:

Key Observations:

- Sakuranetin, with dual 4',7-methoxy groups, is more hydrophobic than both .

- Glycosylation: Glycosides like 7-rhamnoside (this compound) or 7-neohesperidoside (Naringin) increase water solubility but may reduce cellular uptake due to larger molecular sizes .

- Sources : this compound derivatives are reported in Phyllanthus emblica, while Sakuranetin is found in Prunus species, and Naringin/Narirutin in Citrus fruits .

Biologische Aktivität

4'-Methylliquiritigenin (4'-MLG) is a flavonoid compound derived from licorice, specifically from the Glycyrrhiza species. It has garnered attention due to its potential biological activities , including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current knowledge regarding the biological activity of 4'-MLG, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 270.28 g/mol. Its structure features a chromone backbone with specific hydroxyl and methoxy substitutions that contribute to its biological activities.

Antioxidant Activity

Research indicates that 4'-MLG exhibits significant antioxidant properties . It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that 4'-MLG effectively inhibited lipid peroxidation in vitro, showcasing its potential as a protective agent against oxidative damage.

Anti-inflammatory Effects

4'-MLG has been shown to modulate inflammatory pathways. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is primarily attributed to its ability to suppress NF-kB signaling pathways, which are pivotal in inflammatory responses . Additionally, animal models have shown that administration of 4'-MLG significantly reduces inflammation markers in induced colitis .

Anticancer Properties

The anticancer potential of 4'-MLG has been explored across various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |

| Anticancer | Induces apoptosis in cancer cells |

Study on Antioxidant Activity

In a controlled study, researchers evaluated the antioxidant capacity of 4'-MLG using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity comparable to well-known antioxidants like ascorbic acid.

Study on Anti-inflammatory Effects

A recent animal study assessed the anti-inflammatory effects of 4'-MLG in a model of acute inflammation induced by carrageenan. The results showed that treatment with 4'-MLG resulted in a marked decrease in paw edema compared to the control group, highlighting its potential for therapeutic applications in inflammatory diseases .

Study on Anticancer Properties

In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with 4'-MLG led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, confirming its role as an apoptosis inducer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.